G418 Disulfate
Overview
Description
Mechanism of Action
Target of Action
G418 Disulfate, also known as Geneticin, is an aminoglycoside antibiotic that primarily targets the 70S and 80S ribosomes in both prokaryotic and eukaryotic cells . These ribosomes are essential for protein synthesis in cells .
Mode of Action
This compound acts by binding to the ribosome, thereby inhibiting protein synthesis . It prevents protein synthesis by blocking the elongation step in the translation process . This interference with protein synthesis leads to the production of non-functional or toxic peptides, which can result in cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting the elongation step of translation, this compound disrupts the normal function of the ribosome, leading to incorrect peptide formation and ultimately, cell death .
Pharmacokinetics
It is known that the compound is soluble in water , suggesting that it could be readily absorbed and distributed in aqueous biological environments. The optimal concentration for selection and maintenance of resistant mammalian clones depends on the cell lines, media, growth conditions, and the quality of this compound .
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis, leading to cell death . This makes this compound a useful tool for selecting genetically engineered cells that express the neomycin resistance gene (neo), which confers resistance to G418 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the optimal concentration of this compound for selection of resistant clones in mammalian cells depends on the cell line used as well as on the plasmid carrying the resistance gene . Furthermore, this compound is stable for 8-10 days at 37°C , indicating that temperature can affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
G418 Disulfate plays a significant role in biochemical reactions. It interacts with both prokaryotic and eukaryotic ribosomes, specifically the 70S and 80S ribosomes . By binding to these ribosomes, this compound inhibits protein synthesis and elongation . This interaction is crucial for its function as a selective agent in genetic engineering.
Cellular Effects
This compound has a broad range of effects on various types of cells. It is toxic to bacteria, yeast, protozoans, and helminths . In mammalian cells, it can block peptide synthesis, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 70S and 80S ribosomes, which are part of the protein synthesis machinery in cells . This binding inhibits the elongation step of protein synthesis, effectively blocking the production of proteins . This mechanism is similar to that of neomycin sulfate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The product is stable for two years when stored at 2-8°C . Its effects on cellular function can vary, depending on factors such as the cell type, media, growth conditions, and the cell’s metabolic rate and position in the cell cycle .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, bacteria and algae require 5 μg/mL or less, while animal cells may require 300-500 μg/mL . The optimal concentration for resistant clones selection in mammalian cells depends on the cell line used as well as on the plasmid carrying the resistance gene .
Metabolic Pathways
This compound is involved in the protein synthesis pathway in cells. It interacts with the 70S and 80S ribosomes, key components of this pathway
Subcellular Localization
The subcellular localization of this compound is likely to be at the ribosomes, given its mechanism of action . The literature does not provide specific information on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Geneticin sulfate is synthesized through a combination of fermentation and chemical synthesis. The bacterium Micromonospora rhodorangea produces the antibiotic, which is then isolated and purified . The fermentation process involves culturing the bacterium under specific conditions to maximize the yield of Geneticin sulfate.
Industrial Production Methods: Industrial production of Geneticin sulfate involves large-scale fermentation followed by extraction and purification processes. The antibiotic is typically produced in cGMP-compliant facilities to ensure high purity and consistency . The final product is available in both liquid and powder forms, with the liquid form being presolubilized in cell culture-grade water .
Chemical Reactions Analysis
Types of Reactions: Geneticin sulfate primarily undergoes substitution reactions due to its aminoglycoside structure. It can react with various reagents that target its amino and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in reactions with Geneticin sulfate include acids, bases, and other nucleophiles. The reactions typically occur under mild conditions to prevent degradation of the antibiotic .
Major Products Formed: The major products formed from reactions involving Geneticin sulfate depend on the specific reagents and conditions used. For example, reactions with strong acids can lead to the formation of deaminated or dehydroxylated derivatives .
Scientific Research Applications
Geneticin sulfate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar structure and mechanism of action.
Neomycin sulfate: An aminoglycoside antibiotic used primarily for bacterial selection.
Kanamycin: An aminoglycoside antibiotic used for bacterial and eukaryotic cell selection.
Uniqueness of Geneticin Sulfate: Geneticin sulfate is unique in its high potency and effectiveness as a selective agent for eukaryotic cells. It is widely regarded as the gold standard for generating stable cell lines due to its high purity and consistent performance . Compared to other aminoglycosides, Geneticin sulfate exhibits higher purity and potency, making it a preferred choice for researchers .
Properties
CAS No. |
108321-42-2 |
---|---|
Molecular Formula |
C20H44N4O18S2 |
Molecular Weight |
692.7 g/mol |
IUPAC Name |
(2S,5R)-2-[4,6-diamino-3-[(2R,6S)-3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C20H40N4O10.2H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;2*1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;2*(H2,1,2,3,4)/t6?,7?,8?,9?,10?,11?,12?,13?,14-,15?,16?,17?,18-,19-,20-;;/m0../s1 |
InChI Key |
UHEPSJJJMTWUCP-GZHZNGCLSA-N |
SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Isomeric SMILES |
CC([C@H]1C(C(C([C@@H](O1)OC2C(CC(C(C2O)O[C@H]3C(C([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
108321-42-2 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Geneticin G418; Geneticin G-418; Geneticin G 418; Antibiotic G418; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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